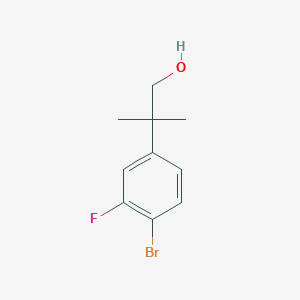

![molecular formula C13H14N4O2 B2947220 1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione CAS No. 80981-29-9](/img/structure/B2947220.png)

1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones, the class of compounds to which it belongs, are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidinediones involves various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been reported .Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” is characterized by a pyrimidine ring substituted with two carbonyl groups . Molecular docking of the compounds into the PARP-1 active site was performed to explore the probable binding mode .Chemical Reactions Analysis

The chemical reactions involving “1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione” include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis of complex pyrimidine derivatives and their structural characterization through techniques like NMR spectroscopy. For example, Aggarwal et al. (2009) investigated the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, demonstrating the intricate reactions involved in creating such compounds and elucidating their structures through high-resolution NMR techniques (Aggarwal et al., 2009). This research highlights the potential of pyrimidine derivatives in various applications, including pharmaceuticals and materials science.

Crystallographic Studies

Crystallographic analysis provides detailed information on the molecular and crystal structure of pyrimidine derivatives. For instance, Trilleras et al. (2009) explored the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing insights into the molecular interactions and packing within these compounds (Trilleras et al., 2009). Such studies are crucial for understanding the physical properties and stability of these compounds, which can inform their potential applications.

Catalysis and Green Chemistry

The development of green chemistry approaches for the synthesis of pyrimidine derivatives is of significant interest. Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing an environmentally friendly method for producing these compounds (Rahmani et al., 2018). Such research underscores the importance of sustainable methods in the synthesis of complex molecules.

Antibacterial Activity

The exploration of the antibacterial properties of pyrimidine derivatives is another significant area of research. Shukla et al. (2019) synthesized and evaluated the in vitro antibacterial activity of barbituric acid derivatives, indicating the potential of these compounds in developing new antibacterial agents (Shukla et al., 2019). Such studies are crucial for the pharmaceutical industry, where there is a constant need for new drugs to combat antibiotic-resistant bacteria.

Novel Synthetic Pathways

Research into novel synthetic pathways for creating pyrimidine derivatives, such as the work by Karami et al. (2015), who developed a green synthesis method for dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidines, highlights the ongoing innovation in the field (Karami et al., 2015). These advancements not only contribute to the fundamental understanding of chemical reactions but also to the development of new materials and drugs.

properties

IUPAC Name |

1,3-dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-16-9-10(12(18)17(2)13(16)19)8-14-15-11-6-4-3-5-7-11/h3-9,15H,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGJJBVXNAJOAE-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)N(C1=O)C)/C=N/NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

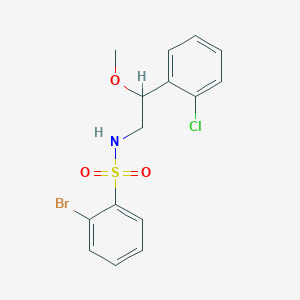

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)

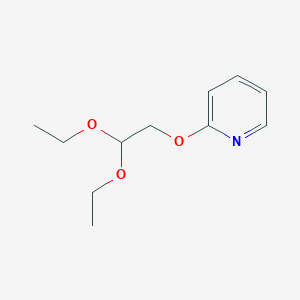

![4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2947141.png)

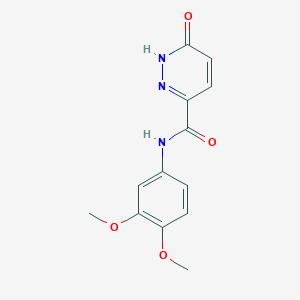

![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2947155.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)

![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2947160.png)